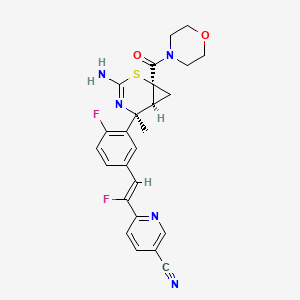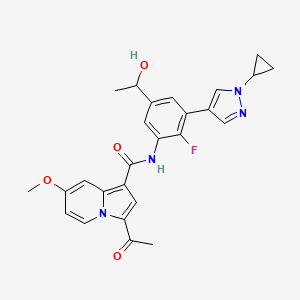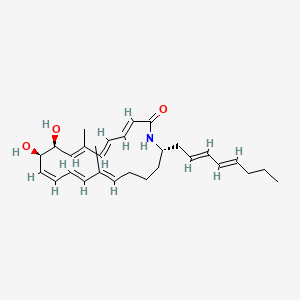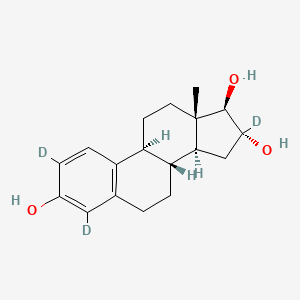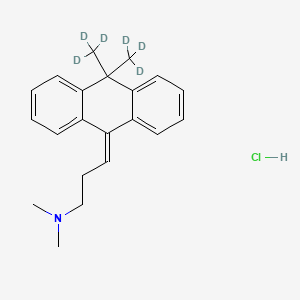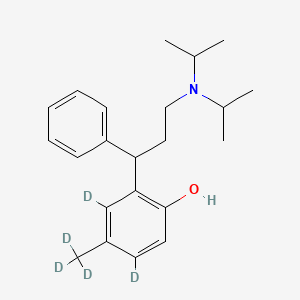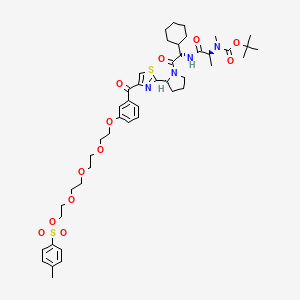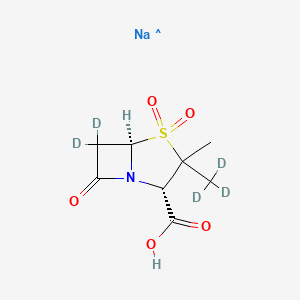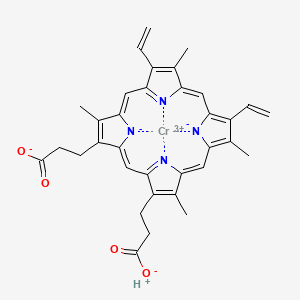
Cr(III) protoporphyrin IX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(III) protoporphyrin IX is a metalloporphyrin complex where a chromium ion is coordinated to the protoporphyrin IX ligand. Protoporphyrin IX is a naturally occurring porphyrin that plays a crucial role in the biosynthesis of heme, chlorophyll, and other essential biomolecules. The incorporation of chromium(III) into protoporphyrin IX modifies its chemical and physical properties, making it useful for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chromium(III) protoporphyrin IX typically involves the reaction of protoporphyrin IX with a chromium(III) salt under controlled conditions. One common method is to dissolve protoporphyrin IX in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then add a chromium(III) salt, such as chromium(III) chloride. The reaction mixture is heated to facilitate the coordination of the chromium ion to the porphyrin ligand.
Industrial Production Methods: Industrial production of chromium(III) protoporphyrin IX may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Chromium(III) protoporphyrin IX can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to chromium(III) from higher oxidation states.
Substitution: Ligands coordinated to the chromium center can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products:
Oxidation: Higher oxidation state chromium complexes.
Reduction: Chromium(III) protoporphyrin IX.
Substitution: Chromium(III) protoporphyrin IX with different ligands.
Applications De Recherche Scientifique
Chromium(III) protoporphyrin IX has diverse applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique redox properties.
Biology: Studied for its potential role in mimicking natural metalloproteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of chromium(III) protoporphyrin IX involves its ability to coordinate with various substrates and participate in redox reactions. The chromium center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial for its catalytic activity and potential therapeutic effects. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in medical applications or catalyzing chemical reactions in industrial processes.
Comparaison Avec Des Composés Similaires
Chromium(III) protoporphyrin IX can be compared with other metalloporphyrins, such as:
Iron(III) protoporphyrin IX (Heme): Essential for oxygen transport and storage in biological systems.
Magnesium protoporphyrin IX (Chlorophyll): Crucial for photosynthesis in plants.
Zinc protoporphyrin IX: Studied for its potential use in photodynamic therapy and as a diagnostic tool.
Uniqueness: Chromium(III) protoporphyrin IX is unique due to its specific redox properties and the ability to form stable complexes with various ligands. This makes it particularly useful in applications requiring robust and versatile catalysts or therapeutic agents.
Propriétés
Formule moléculaire |
C34H31CrN4O4 |
|---|---|
Poids moléculaire |
611.6 g/mol |
Nom IUPAC |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;chromium(3+);hydron |
InChI |
InChI=1S/C34H34N4O4.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-3 |
Clé InChI |
OSBWPUFXHPIDKO-UHFFFAOYSA-K |
SMILES canonique |
[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


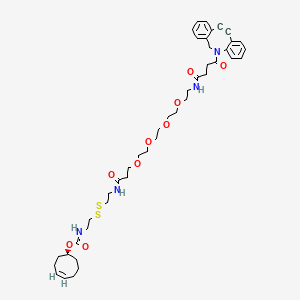
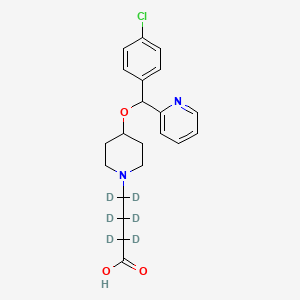

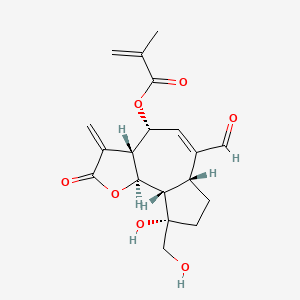
![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
